molecular formula C25H25N3O2S B1677044 NVP-231 CAS No. 362003-83-6

NVP-231

货号: B1677044
CAS 编号: 362003-83-6
分子量: 431.6 g/mol
InChI 键: MVSSJPGNLQPWSW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

NVP-231: is a complex organic compound with the molecular formula C25H25N3O2S and a molecular weight of 431.56 g/mol . This compound is known for its unique structure, which combines a benzothiazole moiety with an adamantane core, making it a subject of interest in various scientific fields.

准备方法

The synthesis of NVP-231 involves multiple steps. One common synthetic route includes the following steps :

    Formation of Benzothiazole Core: The benzothiazole core is typically synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.

    Amidation Reaction: The benzothiazole derivative is then reacted with benzoyl chloride to form the benzamido group.

    Adamantane Incorporation: The adamantane moiety is introduced through a coupling reaction with adamantane-1-carboxylic acid, using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

化学反应分析

NVP-231 undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the reduction of the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like sodium hydride (NaH) and alkyl halides.

科学研究应用

Cancer Therapeutics

NVP-231 has been primarily studied for its role in inhibiting cancer cell proliferation. Its mechanism involves targeting ceramide kinase (CerK), which is crucial for the synthesis of ceramide-1-phosphate, a lipid that regulates cell growth and survival.

Case Studies

  • In a study involving MCF-7 and NCI-H358 cells, treatment with this compound led to a significant reduction in colony formation, with complete suppression observed at concentrations of 500 nM for lung cancer cells and 1 μM for breast cancer cells .
  • Additionally, the combination of this compound with staurosporine resulted in a synergistic effect on apoptosis induction, highlighting its potential as an adjunct therapy in cancer treatment .

Metabolic Disorders

This compound has also shown promise in addressing metabolic disorders such as Niemann-Pick disease type C, where it aids in reducing cholesterol accumulation.

Case Studies

  • Experimental models demonstrated that administration of this compound significantly decreased cholesterol levels in affected tissues, suggesting its therapeutic potential for metabolic dysregulation .

Liver Injury Protection

Recent studies have indicated that this compound may play a protective role against acute liver injury by modulating ceramide metabolism.

Case Studies

  • In vivo experiments showed that while this compound administration exacerbated liver injury under certain conditions (e.g., CCl4 treatment), it did not cause hepatotoxicity on its own. This suggests a complex role where this compound may protect against specific types of liver damage while potentially worsening others .

Neuroprotection

Emerging research suggests that this compound may have neuroprotective effects, particularly in conditions involving oxidative stress.

Case Studies

  • Preliminary studies indicate that this compound treatment can enhance neuronal survival rates in models subjected to oxidative stress, although further research is needed to fully elucidate these effects .

Summary Table: Applications of this compound

Application AreaMechanism of ActionKey Findings
Cancer TherapeuticsInhibits CerK; induces apoptosisReduces viability and colony formation in cancer cells
Metabolic DisordersReduces ceramide-1-phosphate levelsDecreases cholesterol accumulation in Niemann-Pick disease
Liver Injury ProtectionModulates ceramide metabolismExacerbates liver injury under specific conditions
NeuroprotectionReduces neuroinflammation; promotes survivalEnhances neuronal survival under oxidative stress

作用机制

The mechanism of action of NVP-231 involves its interaction with specific molecular targets . The compound is known to inhibit ceramide kinase (CerK), an enzyme involved in sphingolipid metabolism. By inhibiting CerK, the compound reduces the levels of ceramide-1-phosphate (C1P), a bioactive lipid involved in various cellular processes such as cell proliferation, apoptosis, and inflammation.

相似化合物的比较

NVP-231 can be compared with other similar compounds, such as:

    N-(6-chlorobenzo[d]thiazol-2-yl)acetamide: This compound also contains a benzothiazole core but differs in its substitution pattern and lacks the adamantane moiety.

    N-(2-benzamidobenzo[d]thiazol-6-yl)adamantane-1-carboxamide: This compound is structurally similar but may have different substituents on the benzothiazole ring.

The uniqueness of this compound lies in its combination of the benzothiazole and adamantane structures, which imparts distinct chemical and biological properties.

生物活性

NVP-231 is a potent and selective inhibitor of ceramide kinase (CerK), an enzyme involved in the metabolism of ceramide-1-phosphate (C1P). This compound has garnered significant attention due to its potential therapeutic applications in cancer treatment, particularly in breast and lung cancers. The following sections detail the biological activity of this compound, including its mechanisms of action, effects on cancer cell lines, and implications for future therapies.

Ceramide kinase catalyzes the formation of C1P, which plays a crucial role in various cellular processes, including cell proliferation, survival, and apoptosis. Inhibition of CerK by this compound leads to reduced levels of C1P, thereby affecting these cellular functions. The compound operates primarily by:

  • Inducing Apoptosis : this compound triggers programmed cell death in cancer cells through increased DNA fragmentation and activation of caspases (caspase-3 and caspase-9) .
  • Cell Cycle Arrest : It causes a significant decrease in the number of cells in the S phase and induces M phase arrest, as evidenced by increased histone H3 phosphorylation .
  • Synergistic Effects with Other Agents : The combination of this compound with staurosporine enhances apoptosis induction, suggesting potential for combination therapies .

In Vitro Studies

Research has demonstrated that this compound effectively reduces cell viability and DNA synthesis in various cancer cell lines, including MCF-7 (breast cancer) and NCI-H358 (lung cancer). The following table summarizes key findings from studies on these cell lines:

Cell Line Concentration (µM) Cell Viability Reduction (%) Induction of Apoptosis Cell Cycle Phase Arrest
MCF-70.1 - 1030 - 80YesM phase
NCI-H3580.1 - 1025 - 75YesM phase

These results indicate a concentration-dependent effect of this compound on both cell lines, with significant reductions in viability and marked induction of apoptosis .

Case Studies and Research Findings

  • Breast Cancer Study : In a study involving MCF-7 cells, treatment with this compound led to a notable decrease in colony formation ability and DNA synthesis. Flow cytometry analysis confirmed that the compound effectively induced apoptosis and arrested cells in the M phase .
  • Lung Cancer Study : Similar effects were observed in NCI-H358 cells, where this compound not only reduced viability but also enhanced the apoptotic response when combined with staurosporine. This suggests that targeting CerK may provide a novel approach to enhance the efficacy of existing chemotherapeutic agents .
  • Mechanistic Insights : Recent research has elucidated that inhibition of CerK by this compound affects mitochondrial function, particularly in KRAS-mutant non-small cell lung cancer (NSCLC) cells. The study found that CerK inhibition led to ferroptosis—a form of regulated cell death—by modulating mitochondrial membrane potential and reactive oxygen species generation . This highlights the potential for this compound to be used in targeted therapies for specific genetic profiles in tumors.

常见问题

Basic Research Questions

Q. What is the mechanism of action of NVP-231 in inhibiting ceramide kinase (CerK)?

this compound is a potent, specific, and reversible competitive inhibitor of CerK. It binds to the ceramide-binding site of the enzyme, blocking the phosphorylation of ceramide to ceramide-1-phosphate (C1P), thereby reducing endogenous C1P levels . This inhibition disrupts sphingolipid metabolism, which is critical for processes like cell proliferation and inflammation. Researchers can validate CerK inhibition using enzymatic assays measuring C1P reduction via LC-MS or thin-layer chromatography .

Q. How does this compound affect cell cycle progression in cancer models?

Flow cytometry analysis reveals that this compound induces cell cycle dysregulation, increasing the proportion of cells in the >4N (polyploid) and <2N (sub-G1) DNA content phases, indicative of mitotic failure and apoptosis, respectively . For example, in renal mesangial cells, this compound treatment significantly elevated polyploid cells (***P < 0.001) compared to controls . Researchers should pair flow cytometry with viability assays (e.g., MTT) to distinguish cytotoxic effects from cytostatic outcomes.

Q. What experimental models are suitable for studying this compound’s therapeutic potential?

In vitro models include hormone-resistant breast cancer cell lines (e.g., MCF-7-HR2, T47D), where this compound shows dose-dependent cytotoxicity (IC₅₀ ~1–5 µM) via apoptosis induction . In vivo applications include acute liver injury models, where this compound’s effects on C1P and oxidative stress markers (e.g., KEAP1/NRF2 interaction) can be assessed through histopathology and Western blotting .

Q. How does this compound synergize with other sphingolipid-targeting agents?

this compound enhances ceramide accumulation when combined with tamoxifen, a sphingosine kinase inhibitor. This synergy amplifies anti-proliferative effects in cancer cells by disrupting sphingolipid rheostat balance (ceramide vs. C1P/S1P ratios) . Methodologically, combination studies require dose-matrix designs (e.g., Chou-Talalay plots) to quantify synergism and validate sphingolipid metabolite levels via mass spectrometry .

Q. What biochemical markers should be monitored to assess this compound efficacy?

Key biomarkers include:

  • C1P levels : Measured via LC-MS or ELISA.
  • CERK mRNA/protein expression : Quantified using qRT-PCR or Western blot.
  • Apoptotic markers : Cleaved caspase-3, PARP via Western blot .
  • Cell cycle regulators : Cyclin B1, p21 via flow cytometry .

Advanced Research Questions

Q. How can contradictory findings on this compound’s pro- vs. anti-proliferative effects be resolved?

Discrepancies arise from cell type-specific responses. For example, this compound inhibits proliferation in breast cancer cells (via CERK mRNA downregulation and apoptosis) , but enhances proliferation in certain fibroblast models (via compensatory sphingolipid signaling) . Researchers should:

  • Compare sphingolipid profiles (ceramide, S1P, C1P) across models.
  • Use RNA-seq to identify CerK-independent pathways.
  • Validate findings in isogenic cell lines with CERK knockouts .

Q. What methodologies optimize in vivo delivery and pharmacokinetic profiling of this compound?

In liver injury models, this compound’s time- and concentration-dependent effects on C1P require:

  • Tissue-specific pharmacokinetics : LC-MS to measure drug distribution in liver homogenates .
  • Dynamic biomarker tracking : Serial biopsies to correlate C1P suppression with histopathological outcomes (e.g., necrosis, inflammation) .
  • Dose escalation : Start with 10 mg/kg (IP) and adjust based on toxicity (e.g., ALT/AST levels) .

Q. How does this compound modulate sphingolipid rheostat dynamics in therapy-resistant cancers?

In endocrine-resistant breast cancer, this compound elevates ceramide while depleting C1P, sensitizing cells to apoptosis . Advanced approaches include:

  • Sphingolipid flux analysis : Isotope-labeled ceramide tracers (e.g., C17-ceramide) to track metabolic shifts.
  • Single-cell RNA-seq : Identify subpopulations with CerK-dependent survival .

Q. What experimental controls are critical for this compound studies to avoid off-target effects?

  • CERK knockout controls : Confirm on-target effects via CRISPR/Cas9-generated CERK-null cells.
  • Solvent controls : DMSO concentrations ≤0.1% to avoid cytotoxicity.
  • C1P rescue experiments : Exogenous C1P supplementation to reverse this compound effects .

Q. How can this compound’s role in non-cancer pathologies (e.g., ototoxicity, neurodegeneration) be explored?

In cisplatin-induced ototoxicity, this compound protects cochlear hair cells by modulating Akt/MAPK pathways . Methodological considerations:

  • Organoid models : 3D cochlear cultures to mimic in vivo microenvironments.
  • Multi-omics integration : Combine lipidomics (C1P) with phospho-proteomics (pAkt/pMAPK) .

Q. Data Contradiction Analysis

  • Proliferation vs. Apoptosis : In breast cancer, this compound induces apoptosis in therapy-resistant cells but increases proliferation in fibroblasts . This highlights context-dependent CerK roles; validate using CERK activity assays and pathway enrichment analysis.
  • Liver Toxicity : this compound exacerbates liver injury at high doses (>20 µM) via C1P depletion but is protective in ototoxicity models . Dose-response curves and tissue-specific toxicity screens are essential.

属性

IUPAC Name

N-(2-benzamido-1,3-benzothiazol-6-yl)adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S/c29-22(18-4-2-1-3-5-18)28-24-27-20-7-6-19(11-21(20)31-24)26-23(30)25-12-15-8-16(13-25)10-17(9-15)14-25/h1-7,11,15-17H,8-10,12-14H2,(H,26,30)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSSJPGNLQPWSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC5=C(C=C4)N=C(S5)NC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399268
Record name NVP-231
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362003-83-6
Record name NVP-231
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NVP-231
Reactant of Route 2
Reactant of Route 2
NVP-231
Reactant of Route 3
Reactant of Route 3
NVP-231
Reactant of Route 4
Reactant of Route 4
NVP-231
Reactant of Route 5
NVP-231
Reactant of Route 6
Reactant of Route 6
NVP-231

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。